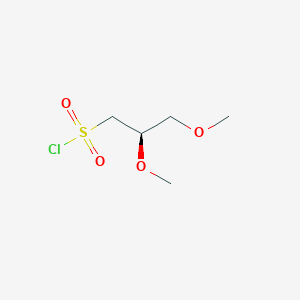![molecular formula C23H15F2N3OS B2876608 2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536711-83-8](/img/structure/B2876608.png)
2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C23H15F2N3OS and its molecular weight is 419.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of novel compounds with structural similarities, involving fluorobenzyl groups and pyrimidine or indole cores, has been a subject of research. For example, compounds have been developed with potential inhibitory activity against the Hepatitis B virus, demonstrating nanomolar efficacy in vitro. These studies involve detailed synthesis routes, structural characterization using techniques like X-ray crystallography, and molecular docking studies to evaluate biological activity (Ivashchenko et al., 2019).
Biological Activity
Research has been conducted on derivatives of pyrimidine for their larvicidal activity against mosquito larvae, suggesting potential applications in controlling mosquito populations and preventing mosquito-borne diseases. These compounds have shown significant activity, highlighting the importance of electron-withdrawing groups attached to the benzyl ring in enhancing their efficacy (Gorle et al., 2016).
Anticancer and Antitubercular Potential
Another area of research focuses on the anticancer and antitubercular activities of synthesized compounds. Some derivatives have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation at low concentrations. Moreover, certain compounds have demonstrated potent antitubercular activity, with minimal cytotoxicity against normal cells, indicating their potential as new therapeutic agents for tuberculosis (Hosamani et al., 2015).
Materials Science Applications
In materials science, the synthesis of compounds with specific structural features, such as fluorophenyl groups, has been explored for their properties and applications. For instance, aromatic polyimides derived from thiophenyl-substituted benzidines have been synthesized, offering high refractive indices and small birefringences, along with good thermomechanical stabilities. These materials are of interest for applications requiring transparent polymers with high performance (Tapaswi et al., 2015).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3OS/c24-15-7-5-14(6-8-15)13-30-23-27-20-18-3-1-2-4-19(18)26-21(20)22(29)28(23)17-11-9-16(25)10-12-17/h1-12,26H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSARGKIKWBXUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2876525.png)



![5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2876532.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2876534.png)
![2-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B2876535.png)
![2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2876539.png)
![1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2876540.png)
![2-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B2876541.png)

![4-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2876545.png)

